molecular formula C10H23N3O2 B13526676 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol

2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol

Cat. No.: B13526676
M. Wt: 217.31 g/mol
InChI Key: XGZGJBRMHIBCOY-UHFFFAOYSA-N
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Description

2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol is a piperazine derivative featuring a hydroxyethyl group on one nitrogen atom of the piperazine ring and an ethylaminoethanol substituent on the other nitrogen (Figure 1). This structure confers high hydrophilicity due to its dual hydroxyl and amine groups, making it a candidate for applications in medicinal chemistry, such as drug delivery or chelation.

Properties

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

IUPAC Name

2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylamino]ethanol

InChI

InChI=1S/C10H23N3O2/c14-9-2-11-1-3-12-4-6-13(7-5-12)8-10-15/h11,14-15H,1-10H2

InChI Key

XGZGJBRMHIBCOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNCCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol typically involves the reaction of piperazine with ethylene oxide under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines or other reduced derivatives.

    Substitution: Produces substituted derivatives with various functional groups.

Scientific Research Applications

2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol involves its interaction with various molecular targets and pathways. As a buffer substance, it helps maintain stable pH levels in biological systems by neutralizing acids and bases. In pharmaceutical applications, it may interact with specific receptors or enzymes to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine derivatives are widely explored in pharmaceuticals, agrochemicals, and biochemical buffers. Below, key structural and functional differences between 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol and related compounds are analyzed.

Structural and Functional Differences

Table 1: Key Properties of Selected Piperazine Derivatives
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications Reference
2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol (Target) C10H22N4O2* 230.31* - 2-Hydroxyethyl on one N
- Ethylaminoethanol on the other N
High solubility, potential chelator N/A
Hydroxyzine (2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol) C21H27ClN2O2 374.9 - Benzhydryl (chlorophenyl-phenylmethyl)
- Ethoxyethanol
Antihistamine, anxiolytic
Cetirizine Related Compound B (2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride) C19H24N2O·2HCl 369.33 - Benzhydryl
- Ethanol
Pharmaceutical impurity/metabolite
HEPES (2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid) C8H18N2O4S 238.31 - 2-Hydroxyethyl
- Ethanesulfonic acid
Biological buffer (pH 7.2–8.2)
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol C7H16N2O3S 208.28 - Methanesulfonyl
- Ethanol
Irritant, synthetic intermediate
2-{[2-(Piperazin-1-yl)ethyl]amino}ethan-1-ol C8H19N3O 173.26 - Ethylaminoethanol substituents on both N atoms (no hydroxyethyl on ring) Intermediate in drug synthesis

*Estimated based on structural analysis.

Key Observations

Hydrophilicity : The target compound’s dual hydroxyl and amine groups enhance water solubility compared to analogues like Hydroxyzine (lipophilic benzhydryl group) or Cetirizine Related Compound B. This property is critical for bioavailability in drug design .

Functional Group Diversity :

  • HEPES contains a sulfonic acid group, enabling buffering capacity in physiological pH ranges, unlike the target compound’s neutral hydroxyl/amine groups .
  • 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol includes a sulfonyl group, which increases electrophilicity and reactivity toward nucleophiles .

Biological Activity: Hydroxyzine’s benzhydryl group enables histamine H1 receptor antagonism, while the target compound’s lack of aromatic substituents suggests divergent pharmacological profiles .

Biological Activity

The compound 2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol, also known by its IUPAC name 2-(2-aminoethoxy)-N-(2-(4-(2-(2-aminoethoxy)ethyl)piperazin-1-yl)ethyl)ethan-1-amine, is a piperazine derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H33N5O2C_{14}H_{33}N_5O_2, with a molecular weight of 303.45 g/mol. The structure features a piperazine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

Piperazine derivatives, including the compound , have been shown to exhibit a range of biological activities through various mechanisms:

  • Acetylcholinesterase Inhibition : Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease by preventing amyloid peptide aggregation .
  • Antitumor Activity : Some studies have highlighted the compound's potential in cancer therapy. It has been noted to inhibit key protein kinases involved in cell proliferation and survival, leading to cell cycle arrest at the G2/M phase .
  • Neuroprotective Effects : The neuroprotective properties of piperazine derivatives suggest their utility in treating neurodegenerative diseases. They may enhance synaptic plasticity and cognitive function through modulation of neurotransmitter systems.

Case Studies

Several studies have investigated the biological activity of related piperazine compounds:

  • Study on Acetylcholinesterase Inhibition : A study demonstrated that specific piperazine derivatives effectively bind to the peripheral anionic site and catalytic sites of acetylcholinesterase, showing promise as therapeutic agents in neurodegenerative disorders .
  • Anticancer Research : In vitro studies on thiazolyl-indole derivatives indicated that modifications to the piperazine structure could enhance anticancer efficacy by targeting multiple signaling pathways involved in tumor growth .

Table 1: Biological Activities of Piperazine Derivatives

Activity TypeMechanismReference
Acetylcholinesterase InhibitionInhibition leading to increased acetylcholine levels
Antitumor ActivityInhibition of key protein kinases
Neuroprotective EffectsModulation of neurotransmitter systems

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC₁₄H₃₃N₅O₂
Molecular Weight303.45 g/mol
IUPAC Name2-(2-aminoethoxy)-N-(2-(4-(2-(2-aminoethoxy)ethyl)piperazin-1-yl)ethyl)ethan-1-amine

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